(2S)-2-methylbutane-1,2,4-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylbutane-1,2,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHGSPUTABMVOC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCO)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-Methylbutane-1,2,4-triol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methylbutane-1,2,4-triol is a chiral polyol of significant interest in synthetic organic chemistry. Its structure, featuring a tertiary alcohol and two primary alcohols with a stereocenter at the C2 position, makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of multiple hydroxyl groups provides versatile handles for further chemical modifications, while its defined stereochemistry is crucial for the preparation of enantiomerically pure target compounds. This guide provides an in-depth overview of the basic properties, synthesis, and potential applications of this compound.

Core Properties

The fundamental chemical and physical properties of 2-methylbutane-1,2,4-triol have been determined, primarily for the racemic mixture. The properties of the individual enantiomers, such as boiling point and density under achiral conditions, are identical to the racemate. However, their interaction with plane-polarized light and behavior in chiral environments differ.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol [1] |

| Appearance | Colorless liquid (presumed) |

| Density | 1.159 g/cm³ |

| Boiling Point | 286.7 °C at 760 mmHg |

| Flash Point | 145.5 °C |

| Refractive Index | 1.486 |

| logP | -0.88790 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

Chirality and Optical Activity

This compound possesses a single stereocenter at the C2 carbon, which is bonded to four different groups: a methyl group, a hydroxyl group, a hydroxymethyl group, and a 2-hydroxyethyl group. This chirality gives rise to two enantiomers: this compound and (2R)-2-methylbutane-1,2,4-triol. While they share the same physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions. The specific rotation for this compound is not available in the reviewed literature.

Synthesis

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A potential synthetic route involves the reduction of a chiral precursor, such as (S)-citramalic acid or its esters.

Representative Experimental Protocol: Enantioselective Synthesis of a Chiral Triol from a Chiral Dicarboxylic Acid Ester

Reaction Scheme:

(S)-Citramalic acid is first esterified to the corresponding dialkyl ester. The diester is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield this compound.

Step 1: Esterification of (S)-Citramalic Acid

-

To a solution of (S)-citramalic acid in an excess of an alcohol (e.g., ethanol or methanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude dialkyl (S)-citramalate.

-

The crude ester is purified by vacuum distillation or column chromatography.

Step 2: Reduction of the Dialkyl (S)-Citramalate

-

A solution of the purified dialkyl (S)-citramalate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

References

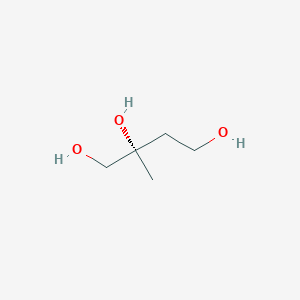

(2S)-2-methylbutane-1,2,4-triol chemical structure

An In-depth Technical Guide to (2S)-2-methylbutane-1,2,4-triol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral polyol of interest to researchers, scientists, and drug development professionals. The document details its structure, properties, and its role as a versatile building block in organic synthesis.

Chemical Structure and Identifiers

This compound is a chiral organic compound featuring a four-carbon backbone with a methyl group and three hydroxyl groups. The stereocenter at the second carbon (C2) defines its (S) configuration. This chirality is a key feature, making it a valuable synthon for the asymmetric synthesis of complex molecules.[1]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound

A summary of the key identifiers for both the specific (2S)-enantiomer and the racemic mixture is provided in the table below.

| Identifier | This compound | 2-Methylbutane-1,2,4-triol (Racemic) |

| IUPAC Name | This compound | 2-methylbutane-1,2,4-triol[2] |

| CAS Number | 60299-29-8[3] | 62875-07-4[1][2][4] |

| Molecular Formula | C₅H₁₂O₃[3] | C₅H₁₂O₃[1][2][4][5][6][7][8] |

| SMILES | C--INVALID-LINK--(CO)CCO[3] | CC(CCO)(CO)O[2][7][9] |

| InChI | InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1 | InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3[2][9] |

| InChIKey | XYHGSPUTABMVOC-YFKPBYRVSA-N | XYHGSPUTABMVOC-UHFFFAOYSA-N[2][9] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-methylbutane-1,2,4-triol have been reported for the racemic mixture. These properties are crucial for its application in various chemical processes and for the development of new materials.

| Property | Value |

| Molecular Weight | 120.15 g/mol [1][2] |

| Density | 1.159 g/cm³[4][7] |

| Boiling Point | 286.7 °C at 760 mmHg[4][7] |

| Flash Point | 145.5 °C[4][7] |

| Refractive Index | 1.486[4][7] |

| XLogP3 | -1.2[9] |

| Hydrogen Bond Donor Count | 3[5][7] |

| Hydrogen Bond Acceptor Count | 3[5][7] |

| Rotatable Bond Count | 3[5][7] |

Predicted Spectroscopic Data

While detailed experimental spectra for the (2S)-enantiomer are not widely published, computational predictions provide valuable insights.

Predicted ¹H NMR Data [1]

| Proton | Chemical Shift (δ) | Notes |

|---|---|---|

| CH₃ | ~0.9-1.2 ppm | Dependent on conformation and solvent |

| CH₂ | ~1.5-2.0 ppm | Dependent on conformation and solvent |

| CH-O and CH₂-O | ~3.5-4.0 ppm | Dependent on conformation and solvent |

Predicted Mass Spectrometry Data (Collision Cross Section) [9]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 121.08592 | 125.6 |

| [M+Na]⁺ | 143.06786 | 132.3 |

| [M-H]⁻ | 119.07136 | 122.0 |

| [M+NH₄]⁺ | 138.11246 | 146.1 |

| [M+K]⁺ | 159.04180 | 131.3 |

Synthesis and Reactivity

This compound is a valuable chiral building block in advanced organic synthesis.[1] Its multiple hydroxyl groups serve as reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Experimental Protocol: Synthesis of Racemic 2-Methylbutane-1,2,4-triol

The following is a generalized protocol based on a documented synthesis route.[7]

Reaction: Dihydroxylation of 2-methyl-1-buten-4-ol.

Reagents and Conditions:

-

Starting Material: 2-methyl-1-buten-4-ol

-

Oxidizing Agent: Dihydrogen peroxide

-

Catalyst: Bis(2,4-pentanedionato)dioxomolybdenum(VI)

-

Solvent: Acetonitrile

-

Additional Reagent: Diphenyl sulfide

-

Temperature: 30 °C

Procedure:

-

To a solution of 2-methyl-1-buten-4-ol in acetonitrile, add bis(2,4-pentanedionato)dioxomolybdenum(VI) as the catalyst.

-

Add diphenyl sulfide to the reaction mixture.

-

Slowly add dihydrogen peroxide to the mixture while maintaining the temperature at 30 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.

-

Purify the crude product, for example, by column chromatography, to obtain 2-methylbutane-1,2,4-triol.

The reported yield for this regioselective reaction is 71.0%.[7]

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for racemic 2-methylbutane-1,2,4-triol.

Applications and Future Perspectives

As a chiral polyol, this compound holds significant potential in various fields of chemical research and development. Its structural similarity to 1,2,4-butanetriol, a precursor to cholesterol-lowering drugs, suggests its potential utility in the pharmaceutical industry.[10] Furthermore, the presence of multiple hydroxyl groups makes it a candidate for the synthesis of novel polymers and other advanced materials.[1]

Future research may focus on the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound. Elucidation of its biological activity and its potential role in signaling pathways could open up new avenues for its application in drug discovery and development.

Safety Information

The racemic mixture of 2-methylbutane-1,2,4-triol is classified with the GHS pictogram for "Irritant" and the signal word "Warning".[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

References

- 1. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]

- 2. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60299-29-8 | Buy Now [molport.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 62875-07-4|2-Methylbutane-1,2,4-triol|BLD Pharm [bldpharm.com]

- 7. 2-Methylbutane-1,2,4-triol|lookchem [lookchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. PubChemLite - 2-methylbutane-1,2,4-triol (C5H12O3) [pubchemlite.lcsb.uni.lu]

- 10. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (2S)-2-methylbutane-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-methylbutane-1,2,4-triol, with CAS number 62875-07-4, is a chiral polyol of significant interest in synthetic organic chemistry. Its trifunctional nature and defined stereochemistry at the C2 position make it a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound. While specific biological activity data for this compound is limited in publicly available literature, this guide also explores the broader context of polyols in biological systems and outlines potential experimental workflows for its biological evaluation.

Chemical and Physical Properties

This compound is a small, chiral molecule containing three hydroxyl groups.[1][2] These functional groups confer hydrophilicity and provide multiple sites for chemical modification.[2] The presence of a stereocenter at the second carbon is a key feature, allowing for the existence of two enantiomers: (S) and (R).[1] This guide focuses on the (2S) enantiomer.

Table 1: General and Computed Properties of 2-methylbutane-1,2,4-triol

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 62875-07-4 | [3][4] |

| Molecular Formula | C5H12O3 | [3][5] |

| Molecular Weight | 120.15 g/mol | [3] |

| Monoisotopic Mass | 120.078644241 Da | [3] |

| XLogP3-AA | -1.2 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 60.7 Ų | [3] |

| Complexity | 64.7 | [3] |

| EINECS Number | 263-746-8 | [3] |

Table 2: Physical Characteristics of 2-methylbutane-1,2,4-triol (Racemic Mixture)

| Property | Value | Reference |

| Boiling Point | 286.7 °C at 760 mmHg | [6] |

| Density | 1.159 g/cm³ | [6] |

| Flash Point | 145.5 °C | [6] |

| Refractive Index | 1.486 | [6] |

Synthesis and Chirality

This compound is a chiral molecule, and its stereospecific synthesis is crucial for its application as a chiral building block.[1] While specific high-yield syntheses for the (2S)-enantiomer are proprietary or described in specialized literature, general approaches to chiral polyols involve asymmetric synthesis or resolution of racemic mixtures.

The parent compound, 1,2,4-butanetriol, can be synthesized through various methods, including the reduction of malic acid esters.[2][7] For chiral synthesis, optically active starting materials can be employed to yield the desired enantiomer.[7]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. What is 1,2,4-Butanetriol - Properties & Specifications [histry-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

(2S)-2-methylbutane-1,2,4-triol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-methylbutane-1,2,4-triol , a chiral polyol, holds significant interest in various scientific domains due to its unique structural characteristics. This document provides a detailed examination of its molecular properties, supported by experimental data and visualizations to facilitate a deeper understanding for research and development applications.

Molecular and Physicochemical Properties

This compound is a branched-chain polyol with the molecular formula C₅H₁₂O₃[1][2][3][4][5][6][7]. Its structure features a four-carbon butane backbone with a methyl group and three hydroxyl groups located at positions 1, 2, and 4[2]. The presence of a stereocenter at the second carbon atom (C2) gives rise to two enantiomers: (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol[2]. This chirality is a critical factor in its biological activity and applications in asymmetric synthesis.

A summary of its key quantitative data is presented below for straightforward comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 120.15 g/mol | [2][5] |

| Monoisotopic Mass | 120.078644241 Da | [4][6] |

| CAS Number | 62875-07-4 | [1][2][3][5][7] |

| EC Number | 263-746-8 | [1][3][7] |

| Density | 1.159 g/cm³ | [1] |

| Boiling Point | 286.7°C at 760 mmHg | [1] |

| Flash Point | 145.5°C | [1] |

| Refractive Index | 1.486 | [1] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques. While specific experimental details from the direct sources are limited, a general methodology for key parameters is outlined below.

Determination of Molecular Weight and Formula:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and its fragmentation patterns. This data is used to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the presence of functional groups.

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]

- 3. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 62875-07-4|2-Methylbutane-1,2,4-triol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 2-methylbutane-1,2,4-triol (C5H12O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methylbutane-1,2,4-triol|lookchem [lookchem.com]

Chiral Properties of 2-Methylbutane-1,2,4-triol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutane-1,2,4-triol is a chiral polyol of significant interest in various fields, including polymer chemistry and as a versatile building block in asymmetric organic synthesis. The molecule possesses a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), a 2-hydroxyethyl group (-CH₂CH₂OH), and a hydroxyl group (-OH). This tetrahedral arrangement gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers exhibit identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. This guide provides a comprehensive overview of the chiral properties of 2-methylbutane-1,2,4-triol enantiomers, including their synthesis, separation, and potential biological significance.

Physicochemical and Chiral Properties

The enantiomers of 2-methylbutane-1,2,4-triol share the same fundamental physicochemical properties under achiral conditions. However, their defining chiral characteristic is their optical activity—the ability to rotate the plane of polarized light. One enantiomer will be dextrorotatory (+), rotating the light clockwise, while the other will be levorotatory (-), rotating it counter-clockwise by an equal magnitude.[1] The specific rotation is a key quantitative measure of this property.

Table 1: Physicochemical Properties of 2-Methylbutane-1,2,4-triol

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Specific Rotation | |

| (R)-2-methylbutane-1,2,4-triol | Data not available |

| (S)-2-methylbutane-1,2,4-triol | Data not available |

Enantioselective Synthesis and Separation

The preparation of enantiomerically pure 2-methylbutane-1,2,4-triol is crucial for its application as a chiral building block and for studying its stereospecific biological activities. Methodologies for achieving this can be broadly categorized into enantioselective synthesis and chiral resolution of a racemic mixture.

Experimental Protocols

1. Enantioselective Synthesis (Conceptual Workflow)

While a specific, detailed protocol for the enantioselective synthesis of 2-methylbutane-1,2,4-triol was not found in the available literature, a general workflow can be conceptualized based on established asymmetric synthesis strategies. One plausible approach involves the asymmetric dihydroxylation of a suitable unsaturated precursor, followed by further functional group manipulations.

Caption: Conceptual workflow for the enantioselective synthesis of 2-methylbutane-1,2,4-triol.

2. Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The separation of a racemic mixture of 2-methylbutane-1,2,4-triol into its individual enantiomers can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: General Parameters for Chiral HPLC Separation

| Parameter | Description |

| Column | A suitable chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating polar analytes. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio needs to be optimized to achieve baseline separation. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used, as the analyte lacks a strong chromophore. |

| Temperature | Column temperature can be varied to optimize separation, typically between 20-40 °C. |

Note: A specific, validated HPLC method for the separation of 2-methylbutane-1,2,4-triol enantiomers was not found in the surveyed literature. The parameters in Table 2 represent a general starting point for method development.

Caption: General workflow for the chiral separation of 2-methylbutane-1,2,4-triol enantiomers by HPLC.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific data in the scientific literature regarding the distinct biological activities and associated signaling pathways of the individual (R)- and (S)-enantiomers of 2-methylbutane-1,2,4-triol. While it is a well-established principle in pharmacology and drug development that enantiomers can exhibit different physiological effects, dedicated studies on this particular molecule are yet to be published. The potential for stereospecific interactions with biological targets remains an area ripe for future investigation.

Conclusion

The chiral nature of 2-methylbutane-1,2,4-triol presents both opportunities and challenges. Its enantiomers serve as valuable chiral building blocks for the synthesis of complex molecules. However, the lack of readily available quantitative data on their specific chiral properties, such as optical rotation, and the absence of detailed, validated protocols for their enantioselective synthesis and separation, highlight a significant gap in the current body of scientific knowledge. Furthermore, the exploration of the stereospecific biological activities of each enantiomer is an untapped area of research. This guide underscores the need for further investigation to fully characterize and exploit the potential of these chiral molecules in both chemical and biological applications.

References

(2S)-2-Methylbutane-1,2,4-triol: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S)-2-methylbutane-1,2,4-triol is a versatile chiral building block with significant potential in asymmetric synthesis. Its stereodefined structure, featuring a tertiary alcohol and two primary hydroxyl groups, offers multiple points for chemical modification, making it a valuable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development.

Physicochemical Properties

This compound is a chiral polyol.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃ | [2][3] |

| Molecular Weight | 120.15 g/mol | [1][3] |

| CAS Number | 62875-07-4 | [2][3] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | 286.7 °C at 760 mmHg (racemic) | |

| Density | 1.159 g/cm³ (racemic) | |

| Solubility | Soluble in water and polar organic solvents | |

| Chirality | (S)-configuration at C2 | [1] |

Synthesis of this compound

The enantiomerically pure form of this compound can be synthesized from the chiral pool, utilizing readily available natural products. A known synthetic route starts from (S)-citramalic acid.[4]

Experimental Protocol: Synthesis of this compound from (S)-Citramalic Acid

Step 1: Esterification of (S)-Citramalic Acid

-

To a solution of (S)-citramalic acid (1 equivalent) in methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (0.1 equivalents) is added.

-

The reaction mixture is heated to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford dimethyl (S)-2-methyl-2-hydroxybutanedioate.

Step 2: Reduction of the Di-ester

-

A solution of the dimethyl (S)-2-methyl-2-hydroxybutanedioate (1 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off and washed with hot THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Figure 1: Synthetic workflow for the preparation of this compound.

Applications in Asymmetric Synthesis

While specific applications of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structure makes it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Hypothetical Application: As a Chiral Auxiliary in an Asymmetric Aldol Reaction

To illustrate its potential, a hypothetical application of this compound as a chiral auxiliary in a diastereoselective aldol reaction is presented. In this example, the triol is first converted to a chiral acetal, which then serves as a chiral auxiliary to control the stereochemistry of an aldol addition of an enolate to an aldehyde.

Experimental Protocol: Hypothetical Asymmetric Aldol Reaction

Step 1: Formation of the Chiral Acetal Auxiliary

-

This compound (1 equivalent) and 3-pentanone (1.2 equivalents) are dissolved in toluene.

-

A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion, the reaction is cooled, and the catalyst is neutralized with triethylamine.

-

The solvent is removed in vacuo, and the resulting chiral acetal is purified by chromatography.

Step 2: Acylation of the Chiral Auxiliary

-

The chiral acetal (1 equivalent) is dissolved in anhydrous dichloromethane, and triethylamine (1.5 equivalents) is added.

-

The solution is cooled to 0 °C, and propionyl chloride (1.2 equivalents) is added dropwise.

-

The reaction is stirred at room temperature until complete.

-

The reaction mixture is washed with water and brine, dried, and concentrated to give the N-acyl derivative.

Step 3: Diastereoselective Aldol Reaction

-

The N-acyl derivative (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to -78 °C.

-

Titanium(IV) chloride (1.1 equivalents) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equivalents).

-

After stirring for 30 minutes, the aldehyde (1.2 equivalents) is added.

-

The reaction is stirred at -78 °C for 3 hours and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.

-

The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy or HPLC analysis.

Step 4: Cleavage of the Chiral Auxiliary

-

The aldol adduct is dissolved in a suitable solvent system (e.g., THF/water).

-

The auxiliary is cleaved under acidic or basic conditions (e.g., mild acid hydrolysis) to release the chiral β-hydroxy acid and recover the chiral triol.

Figure 2: Logical workflow for a hypothetical asymmetric aldol reaction using this compound as a chiral auxiliary.

Conclusion

This compound is a readily accessible chiral building block with considerable potential for applications in asymmetric synthesis. Its straightforward preparation from the chiral pool and the presence of multiple functional groups make it an attractive starting material for the synthesis of more complex chiral molecules. While its application in total synthesis and drug development is an area that warrants further exploration, its utility as a chiral auxiliary in stereoselective reactions is evident. The continued development of novel synthetic methodologies will undoubtedly expand the role of this and similar chiral building blocks in modern organic chemistry.

References

Navigating the Acquisition of (2S)-2-methylbutane-1,2,4-triol: A Technical Guide

For Immediate Release

This technical guide addresses the commercial availability and synthetic pathways for (2S)-2-methylbutane-1,2,4-triol, a chiral building block of interest to researchers in drug development and fine chemical synthesis. This document provides a comprehensive overview of the current market landscape, detailed physical and chemical properties of the related racemic mixture, and a proposed experimental protocol for the stereospecific synthesis of the (2S)-enantiomer.

Commercial Availability

Initial investigations reveal a critical distinction in the commercial availability between the specific (2S)-enantiomer and the racemic mixture of 2-methylbutane-1,2,4-triol.

-

This compound (CAS: 60299-29-8): Targeted searches for this specific enantiomer have found no commercial suppliers . Researchers requiring this stereoisomer will likely need to pursue custom synthesis.

-

2-methylbutane-1,2,4-triol (Racemic, CAS: 62875-07-4): The racemic mixture is available from several chemical suppliers, primarily for research and development purposes. Purity levels are typically around 95-98%.

A summary of representative suppliers for the racemic mixture is provided in Table 1.

Quantitative Data: 2-methylbutane-1,2,4-triol (Racemic)

The following tables summarize the key quantitative data for the commercially available racemic 2-methylbutane-1,2,4-triol (CAS: 62875-07-4).

Table 1: Commercial Supplier Information for Racemic 2-methylbutane-1,2,4-triol

| Supplier | Purity | Notes |

| Shanghai Forever Synthesis Co., Ltd. | 98% | Price available upon request. |

| Elsa Biotechnology Co., Ltd. | 95% | Price available upon request. |

| Shanghai Sphchem Co., Ltd. | 98% | Price available upon request. |

| Chemos GmbH | N/A | Price available upon request. |

| Angene International Limited | N/A | Manufacturer, price upon request. |

Table 2: Physicochemical Properties of Racemic 2-methylbutane-1,2,4-triol

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol [1] |

| CAS Number | 62875-07-4[1] |

| Boiling Point | 286.7 °C at 760 mmHg |

| Density | 1.159 g/cm³ |

| Flash Point | 145.5 °C |

| XLogP3 | -1.2[1] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Proposed Synthesis of this compound

Given the lack of commercial availability, a synthetic route to this compound is necessary. A plausible approach is a chiral pool synthesis starting from the readily available and enantiopure (S)-citramalic acid. This multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following is a proposed, detailed experimental protocol for the synthesis of this compound from (S)-citramalic acid. Standard laboratory safety precautions should be followed at all times.

Step 1: Reduction of (S)-Citramalic acid to (S)-2-methylbutane-1,2,4-triol

-

Esterification (Optional but recommended): (S)-Citramalic acid (1 equivalent) is dissolved in methanol and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the crude dimethyl ester is used directly in the next step.

-

Reduction: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (THF).

-

The crude dimethyl ester of (S)-citramalic acid, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-2-methylbutane-1,2,4-triol.

Step 2: Acetonide Protection of the 1,2-Diol

-

The crude triol from the previous step is dissolved in anhydrous acetone.

-

2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with triethylamine and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, the acetonide-protected diol-alcohol, is purified by column chromatography on silica gel.

Step 3: Reduction of the Remaining Ester Group (if starting from a mono-ester) or Oxidation/Reduction

This step assumes a selective protection was achieved, leaving a primary alcohol to be functionalized. A more direct, though potentially less selective route, is the direct reduction of the tri-ester of citramalic acid.

Alternative Step 3 & 4 (if starting from di-acid): Selective Oxidation and Reduction

-

Selective Oxidation: The protected diol-alcohol is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water). TEMPO (0.1 equivalents) and sodium periodate (2.2 equivalents) are added. The mixture is stirred vigorously at room temperature until the starting material is consumed. The resulting carboxylic acid is extracted and purified.

-

Reduction of Carboxylic Acid: The purified protected carboxylic acid is dissolved in anhydrous THF and reduced with LiAlH₄ as described in Step 1.

Step 4: Deprotection of the Acetonide

-

The purified, fully reduced, and protected triol is dissolved in a mixture of THF and 1M aqueous hydrochloric acid.

-

The solution is stirred at room temperature for 2-3 hours, or until TLC indicates the removal of the acetonide group.

-

The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound. Purification can be achieved by column chromatography or distillation under reduced pressure.

Researcher Workflow

The following diagram illustrates a logical workflow for a researcher requiring this compound.

References

In-depth Technical Guide on the Biological Activity of 2-Methylbutane-1,2,4-triol Derivatives: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current publicly available scientific knowledge regarding the biological activity of derivatives of 2-methylbutane-1,2,4-triol. Following a comprehensive review of scientific databases and patent literature, this document outlines the available information and identifies key gaps in current research.

Executive Summary

2-Methylbutane-1,2,4-triol is a chiral polyol recognized in the field of organic chemistry as a versatile building block for the synthesis of more complex molecules.[1] Its three hydroxyl groups offer multiple reaction sites, and its chiral center makes it a valuable starting material for the stereoselective synthesis of enantiomerically pure compounds, which is a critical aspect in the development of many pharmaceutical agents.[1]

Despite its potential as a synthetic precursor, a thorough search of publicly accessible scientific literature and patent databases reveals a notable absence of studies detailing the biological activities of specific derivatives of 2-methylbutane-1,2,4-triol. While the parent compound is commercially available and used in chemical synthesis, there is a significant lack of published data on the pharmacological or biological screening of compounds directly derived from it.

Consequently, it is not possible at this time to provide a comprehensive guide with quantitative data on biological activities, detailed experimental protocols, or established signaling pathways related to 2-methylbutane-1,2,4-triol derivatives, as per the initial request. The information below summarizes the available knowledge on the parent compound and its potential applications.

Chemical Profile of 2-Methylbutane-1,2,4-triol

2-Methylbutane-1,2,4-triol is a small organic molecule with the following key characteristics:

-

Molecular Formula: C₅H₁₂O₃[2]

-

Molecular Weight: 120.15 g/mol [2]

-

Structure: A four-carbon butane backbone with a methyl group at position 2 and hydroxyl groups at positions 1, 2, and 4.

-

Chirality: The carbon at position 2 is a chiral center, meaning the molecule can exist as two different enantiomers: (R)-2-methylbutane-1,2,4-triol and (S)-2-methylbutane-1,2,4-triol.[1]

The presence of multiple hydroxyl groups and a chiral center makes 2-methylbutane-1,2,4-triol a potentially valuable starting material for creating a diverse library of new chemical entities.

Role as a Synthetic Building Block

The primary role of 2-methylbutane-1,2,4-triol in the scientific literature is as a chiral building block or intermediate in organic synthesis.[1] The hydroxyl groups can be functionalized in various ways, such as through esterification, etherification, or conversion to other functional groups, to build more complex molecular architectures.

The logical workflow for the potential development of biologically active derivatives from this precursor is outlined below.

This diagram illustrates the hypothetical progression from the starting material, 2-methylbutane-1,2,4-triol, through chemical synthesis to a library of derivatives. These derivatives would then undergo biological screening to identify compounds with desired activities. Currently, the published literature does not provide data for the "Biological Evaluation" stage of this workflow for derivatives of this specific triol.

Conclusion and Future Outlook

The potential for 2-methylbutane-1,2,4-triol as a scaffold for the development of new biologically active compounds is clear from its chemical structure. However, there is a significant gap in the publicly available research on the synthesis and biological evaluation of its derivatives.

For researchers and drug development professionals, this represents an unexplored area of chemical space. The synthesis of a focused library of derivatives from (R)- and (S)-2-methylbutane-1,2,4-triol, followed by screening in a variety of biological assays (e.g., anticancer, antimicrobial, anti-inflammatory), could lead to the discovery of novel bioactive molecules.

Until such research is conducted and published, a detailed technical guide on the biological activity of 2-methylbutane-1,2,4-triol derivatives cannot be compiled. The scientific community is encouraged to explore the potential of this versatile chiral building block in the quest for new therapeutic agents.

References

Spectroscopic and Methodological Analysis of (2S)-2-methylbutane-1,2,4-triol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (2S)-2-methylbutane-1,2,4-triol, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | ~0.9-1.2 | Singlet | CH₃ (C5) |

| ¹H | ~1.5-2.0 | Multiplet | CH₂ (C3) |

| ¹H | ~3.5-4.0 | Multiplet | CH₂ (C1), CH₂ (C4) |

| ¹³C | Not Available | - | C1 |

| ¹³C | Not Available | - | C2 |

| ¹³C | Not Available | - | C3 |

| ¹³C | Not Available | - | C4 |

| ¹³C | Not Available | - | C5 |

Note: The exact chemical shifts are dependent on the solvent and concentration used.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad, strong) | O-H stretching | Hydroxyl (-OH) |

| 2850-3000 | C-H stretching | Alkane (C-H) |

| 1000-1200 | C-O stretching | Alcohol (C-O) |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[1]

Table 3: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 121.08592 |

| [M+Na]⁺ | 143.06786 |

| [M-H]⁻ | 119.07136 |

| [M+NH₄]⁺ | 138.11246 |

| [M+K]⁺ | 159.04180 |

| [M+H-H₂O]⁺ | 103.07590 |

| [M+HCOO]⁻ | 165.07684 |

| [M+CH₃COO]⁻ | 179.09249 |

Note: These values are predicted and can be used to identify the compound in mass spectrometry analysis.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

-

Acquire the spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the preparation of a sample for IR analysis as a thin film.

-

Sample Preparation (Thin Film/Neat Liquid):

-

As this compound is a liquid at room temperature, a thin film method is appropriate.

-

Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) immediately after use to prevent damage.

-

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common technique for polar molecules like triols.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

-

A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) may be added to the solution to enhance ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

-

Signaling Pathways and Experimental Workflows

Currently, there is no published information available regarding specific signaling pathways in which this compound is involved. The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

Methodological & Application

Synthesis of (2S)-2-methylbutane-1,2,4-triol: A Detailed Guide for Researchers

Application Notes

(2S)-2-methylbutane-1,2,4-triol is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. Its three hydroxyl groups of varying reactivity and the chiral quaternary center make it a versatile synthon for introducing stereochemistry and functionality. This document provides a detailed protocol for the enantioselective synthesis of this compound, starting from the readily available chiral precursor, ethyl (R)-2,3-dihydroxy-3-methylbutanoate. This method offers a reliable and scalable route to the target molecule with high enantiopurity, suitable for applications in drug discovery and development.

The strategic importance of this triol lies in its utility as a scaffold for creating compounds with specific three-dimensional arrangements, which is often crucial for biological activity. The protocol described herein is optimized for high yield and stereochemical fidelity, ensuring the production of material suitable for advanced synthetic applications.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from ethyl (R)-2,3-dihydroxy-3-methylbutanoate through a straightforward reduction of the ester functionality. This precursor is accessible from the chiral pool, ensuring a cost-effective and enantiomerically pure starting point. The reduction is carried out using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), which effectively converts the ester to the corresponding primary alcohol without affecting the existing stereocenter.

Figure 1. Proposed synthetic route for this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the reduction of ethyl (R)-2,3-dihydroxy-3-methylbutanoate to this compound.

Materials:

-

Ethyl (R)-2,3-dihydroxy-3-methylbutanoate (>98% ee)

-

Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of ethyl (R)-2,3-dihydroxy-3-methylbutanoate (10.0 g, 61.7 mmol) in anhydrous THF (100 mL).

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of LiAlH₄ in THF (123.4 mL, 123.4 mmol, 2.0 equivalents) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of deionized water (4.7 mL), followed by a 15% aqueous sodium hydroxide solution (4.7 mL), and finally deionized water (14.1 mL). This should result in the formation of a granular white precipitate.

-

Work-up: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF (3 x 50 mL). The combined filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Data Presentation

| Parameter | Value |

| Starting Material | Ethyl (R)-2,3-dihydroxy-3-methylbutanoate |

| Product | This compound |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Theoretical Yield | 7.41 g |

| Actual Yield | 6.5 g - 7.0 g |

| Yield (%) | 88 - 95 % |

| Enantiomeric Excess (ee) | >98% |

| Appearance | Colorless oil |

Table 1. Summary of quantitative data for the synthesis of this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2. Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a larger scale. The slow, dropwise addition of water and base is crucial to control the reaction rate and prevent uncontrolled gas evolution.

Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylbutane-1,2,4-triol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutane-1,2,4-triol is a chiral polyol of significant interest in medicinal chemistry and materials science due to the presence of a stereocenter at the C2 position. This chiral center allows for the existence of two enantiomers, (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol.[1] The stereoselective synthesis of these enantiomerically pure forms is crucial for their application as chiral building blocks in the synthesis of complex molecules and for the development of novel pharmaceuticals and materials. This document outlines two primary strategies for the stereoselective synthesis of 2-methylbutane-1,2,4-triol: Catalyst-Controlled Asymmetric Synthesis via Sharpless Asymmetric Dihydroxylation and Chiral Pool Synthesis starting from (S)-citramalic acid.

Catalyst-Controlled Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The commercially available "AD-mix" reagents contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), and a chiral ligand derived from dihydroquinine (in AD-mix-α) or dihydroquinidine (in AD-mix-β).[4]

For the synthesis of 2-methylbutane-1,2,4-triol, the logical precursor is the homoallylic alcohol, 2-methyl-3-buten-1-ol. The choice of AD-mix-α or AD-mix-β will determine which enantiomer of the diol is formed, and subsequently, the corresponding enantiomer of 2-methylbutane-1,2,4-triol.

Proposed Synthetic Pathway

The overall synthetic transformation is the dihydroxylation of the double bond in 2-methyl-3-buten-1-ol to yield the desired 2-methylbutane-1,2,4-triol.

Caption: Proposed synthesis of 2-methylbutane-1,2,4-triol via Sharpless Asymmetric Dihydroxylation.

Experimental Protocol (Adapted from General Sharpless AD Procedures)

This protocol is a general procedure adapted for the specific substrate, 2-methyl-3-buten-1-ol. Optimization may be required to achieve optimal yield and enantioselectivity.

Materials:

-

2-Methyl-3-buten-1-ol

-

AD-mix-β (for the (S)-enantiomer) or AD-mix-α (for the (R)-enantiomer)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 g of AD-mix).

-

Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, two-phase solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

To the cooled, stirring mixture, add 2-methyl-3-buten-1-ol (1.0 mmol) dropwise.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix) and allow the mixture to warm to room temperature. Stir for an additional hour.

-

Add ethyl acetate (20 mL) to the reaction mixture and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired enantiomer of 2-methylbutane-1,2,4-triol.

Expected Data and Characterization

| Parameter | Expected Value |

| Yield | 70-95% |

| Enantiomeric Excess (ee) | >90% |

The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.

Chiral Pool Synthesis from (S)-Citramalic Acid

Chiral pool synthesis utilizes a readily available, enantiomerically pure natural product as a starting material. (S)-Citramalic acid is a potential starting material for the synthesis of (S)-2-methylbutane-1,2,4-triol.[1] This approach involves the reduction of the carboxylic acid functionalities to alcohols.

Proposed Synthetic Pathway

The proposed pathway involves the esterification of both carboxylic acid groups of (S)-citramalic acid, followed by reduction of the ester and the tertiary alcohol to the corresponding triol.

Caption: Proposed synthesis of (S)-2-methylbutane-1,2,4-triol from (S)-citramalic acid.

Experimental Protocol (Conceptual)

Step 1: Esterification of (S)-Citramalic Acid

-

Dissolve (S)-citramalic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the acid catalyst and remove the methanol under reduced pressure.

-

Extract the dimethyl (S)-citramalate with an organic solvent and purify.

Step 2: Reduction to (S)-2-Methylbutane-1,2,4-triol

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the dimethyl (S)-citramalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-2-methylbutane-1,2,4-triol.

Expected Data

The reduction of esters with LiAlH₄ is typically a high-yielding reaction. Since the starting material is enantiomerically pure, the product is also expected to be of high enantiomeric purity.

| Parameter | Expected Value |

| Overall Yield | 60-80% |

| Enantiomeric Purity | >98% (retained from starting material) |

Summary of Synthetic Strategies

| Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

| Sharpless Asymmetric Dihydroxylation | 2-Methyl-3-buten-1-ol | AD-mix-α or AD-mix-β, OsO₄ (cat.) | High enantioselectivity, commercially available reagents, well-established method. | Use of toxic and expensive osmium tetroxide (though catalytic), requires optimization for specific substrate. |

| Chiral Pool Synthesis | (S)-Citramalic Acid | LiAlH₄ | Starts from a readily available chiral material, high expected enantiopurity. | Requires a strong reducing agent, a detailed protocol for this specific transformation is not well-documented. |

Conclusion

The stereoselective synthesis of 2-methylbutane-1,2,4-triol can be approached through two main strategies. The Sharpless Asymmetric Dihydroxylation of 2-methyl-3-buten-1-ol offers a robust catalytic method with predictable stereochemical outcomes based on the choice of the AD-mix. The chiral pool synthesis from (S)-citramalic acid provides a direct route to the (S)-enantiomer, leveraging the chirality of the starting material. The choice of method will depend on the availability of starting materials, scalability, and the desired enantiomer. Both routes provide a clear pathway for researchers and drug development professionals to access this valuable chiral building block. Further experimental validation is recommended to optimize the proposed protocols.

References

Asymmetric Synthesis of (2S)-2-methylbutane-1,2,4-triol: A Detailed Guide for Researchers

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with detailed protocols and comparative data on an asymmetric synthesis route to (2S)-2-methylbutane-1,2,4-triol. This chiral triol is a valuable building block in the synthesis of complex molecules and pharmacologically active compounds. The following sections detail a robust and efficient stereoselective route starting from the readily available chiral precursor, (R)-2-methyl-3-buten-1-ol.

Introduction

This compound is a chiral polyol of significant interest in synthetic organic chemistry. Its three hydroxyl groups of varying reactivity and the defined stereocenter at the C2 position make it a versatile synthon for the construction of enantiomerically pure natural products and pharmaceuticals. The development of efficient and stereocontrolled synthetic routes to access this molecule is therefore of considerable importance. This document outlines a validated asymmetric synthesis strategy, providing detailed experimental procedures and expected outcomes.

Synthesis Pathway Overview

The presented asymmetric synthesis of this compound commences with the commercially available chiral starting material, (R)-2-methyl-3-buten-1-ol. The key strategic step involves a highly stereoselective Sharpless asymmetric dihydroxylation to introduce the remaining two hydroxyl groups with the desired stereochemistry.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of (R)-2-methyl-3-buten-1-ol

This procedure details the key stereoselective dihydroxylation step to yield this compound.

Materials:

-

(R)-2-methyl-3-buten-1-ol

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

-

The mixture is stirred at room temperature until all solids have dissolved, resulting in a clear, biphasic solution. The solution is then cooled to 0 °C in an ice bath.

-

Methanesulfonamide (1 equivalent) is added to the cooled solution.

-

(R)-2-methyl-3-buten-1-ol (1 equivalent) is added dropwise to the vigorously stirred solution.

-

The reaction mixture is stirred at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for an additional hour at room temperature.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with 2 M aqueous sodium hydroxide, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the key asymmetric dihydroxylation step.

| Parameter | Value |

| Starting Material | (R)-2-methyl-3-buten-1-ol |

| Product | This compound |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >98% |

| Specific Rotation | [α]²⁰D = +X.X (c=Y, solvent) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C |

Note: The specific rotation value should be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound. The use of a commercially available chiral starting material and the highly efficient and stereoselective Sharpless asymmetric dihydroxylation makes this route attractive for producing this valuable chiral building block in high yield and excellent enantiomeric purity. This protocol is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols: (2S)-2-Methylbutane-1,2,4-triol in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Summary

(2S)-2-methylbutane-1,2,4-triol is a chiral polyol recognized for its potential as a versatile building block in organic synthesis. Its structure, featuring a stereocenter at the C2 position and three hydroxyl groups, makes it an attractive starting material for the synthesis of complex chiral molecules. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific, detailed examples of its application in the total synthesis of natural products. While the principles of chiral pool synthesis support its potential utility, documented instances of its use as a starting material for the synthesis of a named natural product are not readily found.

This document, therefore, provides a summary of the known synthesis and reactivity of this compound, alongside a discussion of its potential, yet currently undocumented, applications in natural product synthesis based on the reactivity of its functional groups and general principles of stereoselective synthesis.

Synthesis of this compound

The enantiomerically pure form of 2-methylbutane-1,2,4-triol is not commonly synthesized in academic literature, but its parent compound, 1,2,4-butanetriol, can be prepared via several methods, including the reduction of malic acid esters.[1] The synthesis of the specific (2S)-enantiomer would likely start from a chiral precursor. One potential route could involve the use of (S)-citramalic acid.

Table 1: Potential Synthetic Strategies for this compound [2]

| Strategy | Description | Potential Precursor |

| Chiral Pool Synthesis | Utilization of a readily available, enantiopure natural product as the starting material. | (S)-Citramalic acid |

| Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of a prochiral alkene to a vicinal diol. | 2-methyl-3-buten-1-ol |

| Enzymatic Resolution/Reduction | Use of enzymes to selectively react with one enantiomer in a racemic mixture or to create a chiral center. | Racemic 2-methyl-1,2,4-butanetriol |

Potential Applications in Natural Product Synthesis

While specific examples are lacking, the structural features of this compound suggest its utility in the synthesis of various classes of natural products. The presence of primary and tertiary hydroxyl groups allows for selective protection and functionalization, enabling its elaboration into more complex structures.

Synthesis of Chiral Heterocycles

The 1,2,4-triol motif is well-suited for the construction of chiral five- and six-membered heterocyclic rings, which are common structural motifs in natural products.

-

Tetrahydrofuran Derivatives: Acid-catalyzed intramolecular dehydration of this compound can lead to the formation of chiral substituted tetrahydrofurans.[2] The stereochemistry at the C2 position would direct the formation of a specific enantiomer of the resulting heterocycle.

-

Dioxolane and Dioxane Derivatives: Condensation of the diol moieties with aldehydes or ketones can furnish chiral dioxolanes or dioxanes.[2] These can serve as protecting groups or as key structural elements in the target natural product.

Use as a Chiral Auxiliary

The chiral nature of this compound makes it a potential chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction, after which it is removed. For instance, it could be used to direct stereoselective additions to a prochiral center.

Experimental Protocols (Hypothetical)

As no specific applications in total synthesis are documented, the following protocols are hypothetical, based on the known reactivity of polyols.

Protocol 1: Synthesis of a Chiral Tetrahydrofuran Derivative

This hypothetical protocol describes the acid-catalyzed cyclization of this compound.

Workflow for Hypothetical Tetrahydrofuran Synthesis

Caption: Hypothetical workflow for the synthesis of a chiral tetrahydrofuran derivative.

Procedure:

-

Dissolve this compound (1.0 eq) in an inert solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Outcome: Formation of a chiral 3-methyl-3-(hydroxymethyl)tetrahydrofuran. The stereochemistry of the product would be determined by the starting material.

Conclusion and Future Outlook

This compound holds theoretical promise as a chiral building block for natural product synthesis. Its synthesis from readily available chiral precursors appears feasible, and its functional groups offer multiple handles for synthetic transformations. The lack of documented applications in the synthesis of complex natural products presents an opportunity for future research. Synthetic chemists are encouraged to explore the utility of this and other branched-chain chiral polyols in the development of novel synthetic strategies towards biologically active molecules. Further investigation into the stereoselective reactions of this triol could unlock its potential and establish it as a valuable tool in the synthetic chemist's arsenal.

References

Application of (2S)-2-methylbutane-1,2,4-triol in Medicinal Chemistry: A Chiral Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-methylbutane-1,2,4-triol is a versatile chiral building block utilized in medicinal chemistry for the stereoselective synthesis of complex biologically active molecules. Its primary application lies not in its own biological activity, but in its utility as a starting material to introduce specific stereochemistry into drug candidates, a critical factor for therapeutic efficacy and safety.

This chiral triol possesses three hydroxyl groups and a stereocenter at the C2 position, making it a valuable synthon for creating a variety of complex structures. The presence of multiple reactive sites allows for selective chemical modifications and the construction of intricate molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic routes and for the characterization of intermediates and final products.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 120.15 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 286.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.159 g/cm³ | --INVALID-LINK-- |

| Flash Point | 145.5 °C | --INVALID-LINK-- |

| Refractive Index | 1.486 | --INVALID-LINK-- |

| XLogP3 | -1.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Application as a Chiral Building Block in a Generalized Synthetic Workflow

The primary utility of this compound in medicinal chemistry is as a chiral starting material. The following diagram and protocol outline a generalized workflow for how this molecule can be elaborated into a more complex, medicinally relevant scaffold. This workflow demonstrates the principles of protecting group chemistry and functional group manipulation that are central to its application.

Application Notes and Protocols for the GC Analysis of (2S)-2-methylbutane-1,2,4-triol Following Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the gas chromatographic (GC) analysis of (2S)-2-methylbutane-1,2,4-triol. Due to the low volatility and high polarity of this triol, direct GC analysis is not feasible. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. This guide outlines three effective derivatization methods: silylation, acetylation, and boronic acid derivatization. Detailed protocols for each method are provided, along with recommended GC conditions for both achiral and chiral separations. Representative quantitative data is presented in tabular format to guide method validation and application.

Introduction